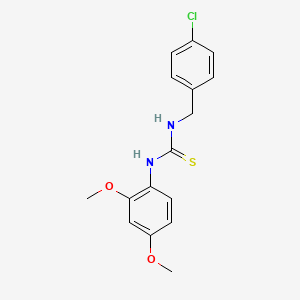![molecular formula C18H14N2O3 B5699263 N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5699263.png)
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, also known as FOA, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. FOA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide inhibits PARP by binding to the catalytic domain of the enzyme, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This results in the accumulation of DNA damage, which can lead to cell death.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to enhance the efficacy of chemotherapy and radiation therapy. N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has several advantages for lab experiments. It is a potent and selective PARP inhibitor, and its mechanism of action has been well-characterized. However, N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to work with. Additionally, N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide research. One area of interest is the development of more potent and selective PARP inhibitors. Another area of interest is the investigation of N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide's potential use in the treatment of neurodegenerative diseases. Additionally, there is interest in exploring the use of PARP inhibitors in combination with other therapies, such as immunotherapy. Finally, there is interest in developing more effective methods for delivering PARP inhibitors to target tissues.
Métodos De Síntesis
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can be synthesized by reacting 2-acetylindole with furfural in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with N-(2-aminoethyl)acetamide in the presence of sodium bicarbonate to yield N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is widely used in scientific research as a PARP inhibitor. PARP inhibitors have been shown to have potential therapeutic applications in cancer treatment, as they can enhance the efficacy of chemotherapy and radiation therapy. N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, as PARP has been implicated in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-16(19-10-13-6-3-9-23-13)11-20-15-8-2-5-12-4-1-7-14(17(12)15)18(20)22/h1-9H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKQJMPQZKRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

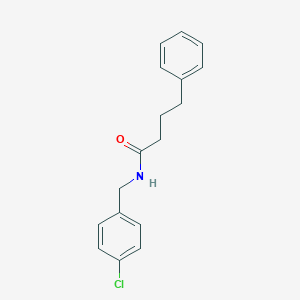
![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
![2'-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5699203.png)
![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)


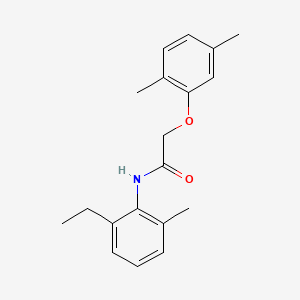

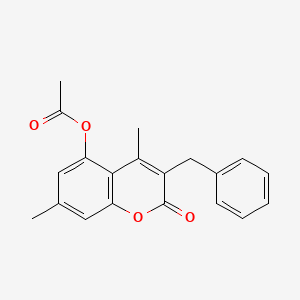
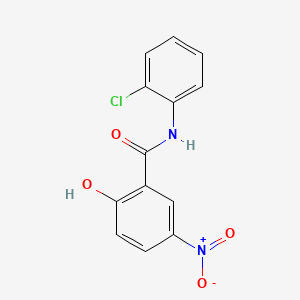
![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)
![N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5699262.png)
